molecular formula C10H11N3O B6179985 rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans CAS No. 146141-54-0

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans

Cat. No.: B6179985
CAS No.: 146141-54-0
M. Wt: 189.2
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Description

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans: is a chiral compound that belongs to the class of azido alcohols. This compound is characterized by the presence of an azido group (-N₃) and a hydroxyl group (-OH) on a tetrahydronaphthalene backbone. The “rac” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydronaphthalene.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical.

    Substitution: Sodium azide (NaN₃) and dimethylformamide (DMF) are frequently employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive azido group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans involves its reactive functional groups:

    Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole rings.

    Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-amine, trans
  • rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid, trans

Uniqueness

rac-(1R,2R)-1-azido-1,2,3,4-tetrahydronaphthalen-2-ol, trans is unique due to the presence of both an azido group and a hydroxyl group on the same tetrahydronaphthalene backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

146141-54-0

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

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